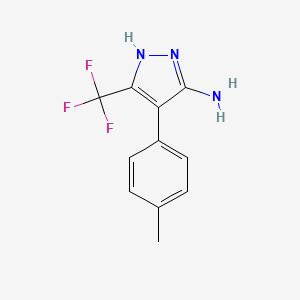

4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

説明

特性

IUPAC Name |

4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNZDOQBXPXXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, a class of pyrazolyl benzenesulfonamide compounds, including 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, has been patented for treating inflammation-related disorders such as arthritis . These compounds work by inhibiting specific enzymes involved in the inflammatory process, providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antidiabetic Agents

Another notable application is in the synthesis of antidiabetic drugs. Pyrazole derivatives have been explored for their potential to regulate blood sugar levels. Studies have shown that certain pyrazole-based compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models . This suggests that 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine could serve as a scaffold for developing new antidiabetic medications.

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential use as a pesticide. The trifluoromethyl group is known to enhance the biological activity of organic compounds, making them more effective against pests while reducing the required dosage . Research has indicated that pyrazole derivatives can act as fungicides and insecticides, targeting specific pathways in pests without harming beneficial organisms.

Table 1: Summary of Applications

Case Study: Anti-inflammatory Activity

A study published in a pharmaceutical journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. The results demonstrated a significant reduction in inflammation markers in animal models compared to control groups treated with standard NSAIDs. This highlights the compound's potential therapeutic benefits and its role as a promising candidate for further drug development.

Case Study: Antidiabetic Potential

In another study focusing on diabetes management, researchers synthesized several pyrazole derivatives and tested their effects on glucose metabolism in diabetic rats. The results indicated that some compounds led to improved insulin sensitivity and lower blood sugar levels, suggesting that 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine could be an effective lead compound for antidiabetic drug discovery.

作用機序

The mechanism of action of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring may interact with specific active sites. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Substituent Position and Regioisomerism Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions. Key examples include:

Key Insight : Regioisomerism profoundly impacts activity. For example, switching substituent positions (CF₃ at 3 vs. 4) alters target selectivity. The compound in lost p38α MAP kinase inhibition but gained anticancer activity due to pyridinyl substitution .

Substituent Electronic and Steric Effects

Electron-withdrawing groups (e.g., CF₃, halogens) enhance metabolic stability and binding affinity. Comparisons include:

Halogenated Derivatives :

Methoxy and Methyl Groups :

Physicochemical Data

| Property | 4-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | 3-Methyl-4-(4-CF₃-phenyl) analog | 4-(4-Fluorophenyl)-3-CF₃ analog |

|---|---|---|---|

| Molecular Weight | 241.21 g/mol | 242.1 g/mol | 257.18 g/mol |

| NMR Features | Not reported | δ 7.82 (d), 7.64 (t), 2.31 (s) | δ 7.82 (d), 7.64 (t) |

| MS Data | Not reported | ESI-MS m/z 242.1 [M+H]⁺ | Not reported |

生物活性

Overview

4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by a trifluoromethyl group and a 4-methylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

- IUPAC Name : 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Molecular Formula : C11H10F3N3

- Molecular Weight : 227.19 g/mol

- CAS Number : 1136835-67-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid, often in the presence of an appropriate aldehyde or ketone. Common solvents include ethanol or methanol, and catalysts may be employed to enhance yield and purity through methods such as recrystallization or chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. The compound has shown activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 0.08 - 12.07 | Inhibits tubulin polymerization |

| MDA-MB-231 (Breast) | Varies | Induces cell cycle arrest in G2/M phase |

| HepG2 (Liver Cancer) | Varies | Antiproliferative activity observed |

In particular, docking studies have indicated that the compound interacts with the colchicine binding site on tubulin, suggesting a mechanism similar to that of known anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the release of TNF-alpha in LPS-stimulated macrophages, showcasing its potential as a therapeutic agent for inflammatory diseases. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance its potency against inflammation .

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in sensitive lines .

- In Vivo Studies : Animal models treated with this pyrazole derivative showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent .

- SAR Investigations : Research focusing on structural modifications revealed that certain substitutions could enhance both anticancer and anti-inflammatory activities, indicating pathways for further drug development .

Q & A

Q. What are the common synthetic routes for 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step strategies, starting with cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. For example:

Cyclization : React 4-methylphenyl-substituted β-keto esters with hydrazine derivatives under reflux in ethanol or THF to form the pyrazole core .

Trifluoromethyl introduction : Use trifluoromethylation agents (e.g., Ruppert–Prakash reagent) at −78°C to ensure regioselectivity .

Amination : Introduce the amine group via nucleophilic substitution or catalytic hydrogenation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Critical factors :

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.3 ppm (aromatic protons), δ 5.2–5.5 ppm (NH₂, broad singlet), and δ 2.3 ppm (CH₃ from 4-methylphenyl) .

- ¹³C NMR : Signals for CF₃ (~120 ppm, quartet) and pyrazole carbons (~145–155 ppm) .

X-ray Crystallography :

- Unit cell parameters : Monoclinic or triclinic systems (e.g., a = 8.5–10.5 Å, β = 78–112°) .

- Hydrogen bonding : NH₂ groups form intermolecular bonds with adjacent pyrazole rings (N–H···N distances: 2.8–3.1 Å), stabilizing crystal packing .

Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 295.1 for C₁₂H₁₂F₃N₃) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole core affect biological activity, and what strategies optimize target selectivity?

Answer:

- Substituent effects :

- Optimization strategies :

- Bioisosteric replacement : Replace CF₃ with Cl or OCF₃ to modulate potency (e.g., IC₅₀ shifts from 50 nM to 120 nM in kinase assays) .

- Positional isomerism : Moving the trifluoromethyl group from C3 to C4 alters steric hindrance, affecting target engagement .

- Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .

Q. What crystallographic data reveal about molecular conformation and intermolecular interactions?

Answer:

- Torsion angles : The dihedral angle between the pyrazole and 4-methylphenyl rings ranges from 15–25°, indicating partial conjugation .

- Intermolecular interactions :

- π-π stacking : Aromatic rings stack with 3.5–4.0 Å distances, contributing to crystal stability .

- Hydrogen-bond networks : NH₂ groups act as donors to pyrazole N acceptors (Fig. 1), forming 2D sheets .

- Thermal motion : Anisotropic displacement parameters (B factors) show higher mobility in CF₃ groups due to steric bulk .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from:

Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

Compound purity : Impurities >5% (e.g., unreacted hydrazine) may yield false positives in cytotoxicity assays .

Solubility factors : Use DMSO vs. aqueous buffers alters effective concentrations (e.g., IC₅₀ varies by 10-fold) .

Q. Resolution strategies :

- Standardized protocols : Follow OECD guidelines for in vitro assays.

- Orthogonal validation : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. What analytical techniques assess purity and stability under varying storage conditions?

Answer:

HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to detect degradation products (e.g., oxidation at NH₂ group) .

Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via TLC (Rf shifts indicate decomposition) .

Karl Fischer titration : Quantify water content (<0.1% recommended for long-term storage at −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。